Compound Description: This compound is described as a potential therapeutic agent for the treatment of cancer. It is often used in combination with LHRH analogs and/or bisphosphonates [, , ].
Compound Description: This imidazole compound was synthesized and characterized using X-ray diffraction and NMR. Its potential biological activities are not discussed in the provided abstracts [, ].
Compound Description: The crystal structure of this compound has been determined, revealing key structural features and packing interactions. No biological activity data is provided in the abstract [].
Compound Description: This series of bi-heterocyclic propanamides exhibited promising urease inhibitory activity with low cytotoxicity in hemolysis assays [].
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. Some derivatives displayed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis [].
Compound Description: This compound, characterized by a hybrid ring system, demonstrated significant antibacterial activity [].
N-(5Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide
Compound Description: These naphtho-furan derivatives exhibited good antibacterial and antifungal activity [].
Compound Description: The crystal structure of this compound was analyzed, providing insights into its conformation and intermolecular interactions [].
Compound Description: This series of compounds were designed as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against hAChE, hBChE, and hBACE-1 [].
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol (pop)
Compound Description: This compound serves as an electron-transporting ancillary ligand in platinum(II) cyclometalated complexes for OLED applications [].
Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory activity and an improved therapeutic index compared to earlier generation inhibitors [].
Compound Description: These VNI derivatives were designed as sterol 14α-demethylase inhibitors to target fungal infections. They exhibited antifungal activity against Aspergillus fumigatus and Candida albicans [].
Compound Description: The crystal structure of this compound has been reported, revealing its conformational features and hydrogen bonding patterns [].
Compound Description: This series of compounds was synthesized and evaluated for their anti-cancer and antimicrobial activities. Some derivatives exhibited potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities [].
Compound Description: The crystal structure of this compound has been determined, revealing details of its conformation and intermolecular interactions [].
Compound Description: This series of bi-heterocycles were synthesized and investigated for their therapeutic potential against Alzheimer's disease and diabetes. They exhibited inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].
Compound Description: These compounds were synthesized through a green chemistry approach and evaluated for their antibacterial and anti-inflammatory activities [].
Compound Description: The crystal structure of this compound was elucidated, revealing the presence of two conformers and a network of hydrogen bonds [].
Compound Description: A new series of this compound type was synthesized and screened for antimicrobial and hemolytic activity. Several derivatives exhibited promising antimicrobial activity with low cytotoxicity [].
Compound Description: This benzenesulfonic acid derivative, obtained through an unexpected ring closure reaction, displayed antimicrobial activity against Listeria monocytogenes and Escherichia coli [].
Compound Description: A series of these compounds were synthesized and evaluated for their antibacterial, hemolytic, and enzyme inhibitory activities. Some derivatives showed promising activity against Salmonella typhi, Staphylococcus aureus, α-glucosidase, butyrylcholinesterase, and lipoxygenase [].
Compound Description: These compounds were synthesized and evaluated for their anticancer activity against cervical, liver, and breast cancer cell lines [].
1-Isonicotinoyl-4-phenylthiosemicarbazide
Compound Description: This compound is a precursor for the synthesis of both N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione [].
Compound Description: This series of sulfonamide-containing 2-Azitidinone derivatives displayed good antibacterial activity against streptomycin-resistant bacteria and moderate to good antioxidant properties [].
Compound Description: The crystal structure of this compound, characterized by intermolecular C—H⋯N hydrogen bonds, has been reported [].
N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1 -ylcarbonyl}-p-toluenesulfonamides and N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides
Compound Description: This study describes the synthesis of two novel sets of p-toluenesulfonamide derivatives, one of which contains a 1,3,4-oxadiazole ring [].
Compound Description: These compounds were synthesized using microwave-assisted techniques and evaluated for their antibacterial activity [].
1,3,4‐Oxadiazol‐2‐yl‐4(3H)‐quinazolinones
Compound Description: This study describes the synthesis of a series of 1,3,4-oxadiazol-2-yl-4(3H)-quinazolinones via a PPA-catalyzed cyclization reaction [].
Compound Description: This study describes the synthesis of novel thiadiazepine derivatives containing a 1,3,4-oxadiazole ring, starting from 4-acetylphenylsydnone [].
Compound Description: This study describes the synthesis and evaluation of a series of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles for their potential pesticide activity [].
Compound Description: These compounds are described as potential ligands for the 5-HT4 or 5-HT3 receptors [].
Compound Description: This study details the synthesis of a series of 1-(2-methyl-2, 5 substituted diphenyl-1, 3, 4-oxadiazol3(2H)-yl) ethanone derivatives and their subsequent screening for antibacterial activity against Gram-positive and Gram-negative bacteria [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.